molecular formula C21H20N6O3 B11009636 N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11009636
M. Wt: 404.4 g/mol
InChI Key: IPSKLUQVLNYQSA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features an indole moiety, a benzotriazinone group, and a glycinamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves the coupling of tryptamine derivatives with benzotriazinone derivatives. A common method for amide bond formation is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction conditions often include:

    Reactants: Tryptamine and benzotriazinone derivatives.

    Reagent: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale-up. This includes the use of automated reactors, continuous flow systems, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzotriazinone group can be reduced using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzotriazinone derivatives.

    Substitution: Substituted benzotriazinone derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole and benzotriazinone moieties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the benzotriazinone group could inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is unique due to the presence of both indole and benzotriazinone moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C21H20N6O3/c28-19(22-10-9-14-11-23-17-7-3-1-5-15(14)17)12-24-20(29)13-27-21(30)16-6-2-4-8-18(16)25-26-27/h1-8,11,23H,9-10,12-13H2,(H,22,28)(H,24,29)

InChI Key

IPSKLUQVLNYQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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